Bis(propionyloxy)ZINC

Description

Overview of Zinc(II) Complexes with Organic Acid Ligands

The coordination chemistry of zinc(II) with organic acid ligands, particularly carboxylates, is a vast and extensively studied field. akjournals.comresearchgate.net Zinc(II) is a d¹⁰ metal ion, which typically leads to the formation of colorless and diamagnetic complexes. drugfuture.com Despite these characteristics, the flexibility of its coordination sphere allows for a wide range of geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral arrangements. researchgate.net This stereochemical adaptability, combined with its properties as a redox-inert Lewis acid, makes zinc(II) a crucial element in a multitude of biological and chemical systems. drugfuture.comd-nb.info

Carboxylate ligands are highly versatile, capable of coordinating to metal centers in various modes, such as monodentate, bidentate (chelating or bridging), and polydentate fashions. This versatility gives rise to a rich diversity of structures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. akjournals.comresearchgate.net The nature of the carboxylate ligand—including the length of its alkyl chain, the presence of other functional groups, and its rigidity—plays a significant role in determining the final architecture and properties of the resulting zinc complex.

Significance of Dicarboxylate Zinc(II) Systems in Chemical Research

Dicarboxylate ligands have been particularly instrumental in the development of coordination polymers, including the highly porous materials known as metal-organic frameworks (MOFs). By linking zinc(II) centers, these bitopic ligands can generate extended networks with well-defined structures and potential applications in areas such as catalysis, gas storage, and luminescence. drugfuture.com The study of dicarboxylate zinc(II) systems has provided fundamental insights into the principles of crystal engineering and supramolecular assembly, demonstrating how factors like ligand geometry and non-covalent interactions can direct the formation of complex architectures. akjournals.com

Contextualizing Bis(propionyloxy)ZINC within Zinc(II) Coordination Chemistry

This compound, or zinc propionate (B1217596), represents a fundamental example within the family of zinc(II) carboxylates. As a simple monocarboxylate, it provides a basis for understanding the primary coordination modes between zinc(II) and a carboxyl group without the structural constraints of more complex ligands. While it may not form the extensive porous networks typical of dicarboxylate systems, its study reveals key aspects of zinc-carboxylate interactions. Research on zinc propionate and its derivatives often focuses on their use as precursors for the synthesis of zinc oxide nanoparticles, their thermal decomposition behavior, and their role in more complex coordination compounds where propionate acts as a ligand. researchgate.netwbcil.com Its chemical properties and the coordination behavior of the propionate ligand are foundational to the broader field of zinc(II) coordination chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12O4Zn |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

propanoic acid;zinc |

InChI |

InChI=1S/2C3H6O2.Zn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |

InChI Key |

XAFOKOJPBZTSMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.[Zn] |

Origin of Product |

United States |

Chemical and Physical Properties of Bis Propionyloxy Zinc

Bis(propionyloxy)ZINC is a white, crystalline powder with the chemical formula C₆H₁₀O₄Zn. nih.gov It is known to be hygroscopic, readily absorbing moisture from the atmosphere, and may decompose in moist air, releasing propionic acid. drugfuture.comnih.gov

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | zinc;propanoate | scbt.com |

| CAS Number | 557-28-8 | drugfuture.comscbt.comasianpubs.org |

| Molecular Formula | C₆H₁₀O₄Zn | nih.govscbt.comasianpubs.org |

| Molecular Weight | 211.53 g/mol | asianpubs.org |

| Appearance | White crystalline powder | nih.gov |

| Solubility | Soluble in water and ethanol (B145695) | drugfuture.comnih.gov |

The thermal decomposition of zinc propionate (B1217596) has been studied as a pathway to producing zinc oxide. The process is multistep, beginning with the elimination of any water molecules, followed by the decomposition of the propionate anions. akjournals.com This decomposition typically yields diethyl ketone and carbon dioxide as volatile byproducts, with zinc oxide remaining as the final solid product. akjournals.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. For bis(propionyloxy)zinc, this method has revealed a complex polymeric structure with specific coordination geometries and intermolecular forces that dictate its macroscopic properties.

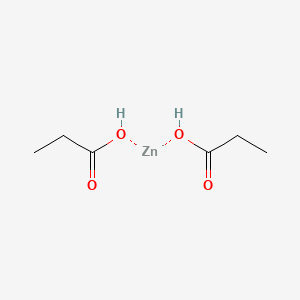

The crystal structure of this compound, with the chemical formula (C₆H₁₀O₄Zn)n, has been determined to be a two-dimensional polymer. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov

In this polymeric network, each zinc(II) ion is tetrahedrally coordinated by four oxygen atoms. nih.gov Each of these oxygen atoms belongs to a different propionate (B1217596) ligand, which acts as a bridge between two zinc centers. nih.gov The propionate groups exhibit an anti-syn bridging conformation. This arrangement results in the formation of infinite two-dimensional sheets that extend perpendicular to the chem-soc.si crystal direction. nih.gov The tetrahedral coordination geometry around the zinc atom is a common feature in zinc carboxylates and is suggested by the blue color observed upon incorporation of a small amount of cobalt(II) into the crystal lattice. nih.gov

The Zn-O bond distances within the tetrahedral coordination sphere are not perfectly equivalent, with mean values around 1.95 Å. nih.gov This slight variation in bond lengths suggests a somewhat distorted tetrahedral geometry around the zinc centers.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Coordination Geometry | Tetrahedral | nih.gov |

| Mean Zn-O Distance | 1.95 Å | nih.gov |

| Polymeric Structure | 2D Polymer | nih.gov |

The solid-state structure of this compound is not solely defined by the covalent coordination bonds but is also influenced by weaker intermolecular interactions. The primary mode of assembly is the formation of the two-dimensional polymeric sheets through the bridging propionate ligands. Within these sheets, the zinc atoms are linked in an anti-syn arrangement by the carboxylate groups. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in metal carboxylates. For this compound, the existence of at least two polymorphic forms has been reported. researchgate.net These different crystalline modifications can be obtained under different crystallization conditions, such as crystallization from a solution versus cooling from a melt. researchgate.net

The different polymorphs arise from variations in the packing of the two-dimensional polymeric sheets. In the broader context of zinc carboxylates, these variations are sometimes classified as 'type A' and 'type B' polymorphs. hmdb.ca These polymorphs can differ in the orientation of the ZnO₄ tetrahedra and the packing of the alkyl chains (in this case, the ethyl groups). hmdb.ca For instance, one polymorph might feature a more symmetric orientation of the tetrahedra and a hexagonal packing of the alkyl chains, while another might have an alternating arrangement of the tetrahedra and a square packing of the chains. hmdb.ca The relative stability of these polymorphs can be influenced by factors such as temperature and the presence of solvents.

Solution-Phase Structural Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, NMR spectroscopy is an invaluable tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide insights into the behavior of the propionate ligands upon dissolution.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to show signals corresponding to the ethyl group of the propionate ligand. In a simplified model, one would anticipate a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling between these adjacent groups.

However, the solution behavior of zinc carboxylates can be complex. Depending on the solvent and concentration, equilibria may exist between different species, such as monomers, dimers, or larger oligomers. This can lead to broadening of the NMR signals or the appearance of multiple sets of signals corresponding to the different chemical environments of the propionate ligands in these various species. For comparison, the ¹H NMR spectrum of free propionic acid in water shows a triplet at approximately 1.08 ppm for the CH₃ group and a quartet at approximately 2.34 ppm for the CH₂ group. researchgate.net Upon coordination to the zinc ion, shifts in these resonance frequencies are expected, reflecting the change in the electronic environment of the protons.

| Group | Expected Multiplicity | Approximate Chemical Shift (ppm) in Free Propionic Acid researchgate.net |

| -CH₃ | Triplet | 1.08 |

| -CH₂- | Quartet | 2.34 |

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum. Three distinct carbon signals are expected for the propionate ligand: one for the carboxylate carbon (C=O), one for the methylene carbon (-CH₂-), and one for the methyl carbon (-CH₃).

The chemical shift of the carboxylate carbon is particularly sensitive to the coordination mode. In solid-state ¹³C NMR studies of zinc carboxylates, the carboxylate carbon resonance typically appears in the range of 180-185 ppm. nih.govlibretexts.org The alkyl carbons will resonate at higher field (lower ppm values). Based on data for similar compounds, the methylene carbon is expected in the range of 30-40 ppm, and the methyl carbon around 10-15 ppm.

Similar to ¹H NMR, the appearance of the ¹³C NMR spectrum can be influenced by the dynamic equilibria in solution. The presence of multiple species could result in broadened lines or multiple peaks for each carbon environment. Solid-state ¹³C NMR can also be used to probe the crystalline packing and distinguish between different polymorphic forms. nih.govlibretexts.org

| Carbon | Approximate Chemical Shift Range (ppm) | Reference |

| C=O | 180-185 (in solid state) | nih.govlibretexts.org |

| -CH₂- | 30-40 | |

| -CH₃ | 10-15 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for unambiguously determining the covalent structure of molecules by mapping the connectivity between atoms. osti.govnih.gov While specific 2D NMR spectra for this compound are not extensively published, the application of standard techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would provide definitive structural information for the propionate ligand.

A COSY experiment would reveal the scalar couplings between protons on adjacent carbon atoms. For the propionate ligand (CH₃-CH₂-COO⁻), a distinct cross-peak would be observed between the signals of the methyl (-CH₃) protons and the methylene (-CH₂) protons, confirming their connectivity.

An HSQC experiment maps the correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the ¹H and ¹³C chemical shifts for the methyl and methylene groups of the propionate ligand. Although experimental data is not available in the provided sources, a hypothetical table of expected correlations can be constructed based on the known structure.

| Technique | Correlating Nuclei | Expected Correlation | Information Gained |

|---|---|---|---|

| COSY ('H-'H) | Methylene Protons (δ ~2.2 ppm) & Methyl Protons (δ ~1.1 ppm) | Cross-peak present | Confirms -CH₂-CH₃ connectivity. |

| HSQC ('H-¹³C) | Methylene Protons & Methylene Carbon | Cross-peak present | Assigns the ¹H and ¹³C signals for the -CH₂- group. |

| HSQC ('H-¹³C) | Methyl Protons & Methyl Carbon | Cross-peak present | Assigns the ¹H and ¹³C signals for the -CH₃- group. |

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy is essential for probing the nature of the coordination between the propionate ligand and the zinc metal center.

FTIR spectroscopy is a key technique for characterizing zinc carboxylates. The coordination environment of the carboxylate group to the metal ion can be determined by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching vibrations. researchgate.netnih.gov

For this compound, these bands are found at 1541 cm⁻¹ (νₐₛ) and 1472 cm⁻¹ (νₛ). researchgate.net The separation between these two frequencies (Δ = νₐₛ - νₛ) is a critical diagnostic parameter. A Δ value of 69 cm⁻¹ for this compound is indicative of a bidentate coordination linkage between the carboxylate group and the zinc ion. researchgate.net In this mode, both oxygen atoms of the carboxylate group are bonded to the zinc center. Additionally, vibrational modes corresponding to the Zn-O bond are observed at lower frequencies, typically below 660 cm⁻¹. researchgate.netsryahwapublications.com

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 1541 | Asymmetric Carboxylate Stretch (νₐₛ COO⁻) | Indicates coordination to the metal center. |

| 1472 | Symmetric Carboxylate Stretch (νₛ COO⁻) | Used to determine coordination mode. |

| < 660 | Zn-O Stretching | Confirms the metal-ligand bond. |

Raman spectroscopy is a complementary vibrational technique to FTIR and is highly applicable to the study of metal carboxylates. researchgate.netnasa.gov While a specific Raman spectrum for this compound is not detailed in the provided search results, the expected spectral features can be inferred. The symmetric carboxylate stretch (νₛ) and the Zn-O stretching modes are typically strong and sharp in Raman spectra. rsc.org Analysis of the Zn-O vibrations provides direct insight into the metal-ligand bond strength and the coordination geometry. In studies of ZnO nanostructures prepared from a zinc-propionate precursor, Raman spectroscopy is used to confirm the formation of the wurtzite ZnO crystal structure and to identify any intrinsic or extended defects. researchgate.net

| Vibrational Mode | Expected Raman Activity | Structural Information |

|---|---|---|

| Symmetric Carboxylate Stretch (νₛ COO⁻) | Strong | Complements FTIR data for coordination analysis. |

| Zn-O Symmetric Stretch | Strong | Provides direct information on the metal-oxygen bond. |

| C-C and C-H vibrations | Moderate to Weak | Confirms the structure of the propionate ligand backbone. |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a compound. upi.edu this compound is a white powder, which indicates a lack of electronic transitions in the visible region of the electromagnetic spectrum. thermofisher.com This is expected for a compound containing the Zn²⁺ ion, which has a filled d¹⁰ electronic configuration and cannot undergo d-d electronic transitions.

Any absorption occurs in the ultraviolet (UV) region and is attributed to electronic transitions within the propionate ligand itself, specifically n→π* and π→π* transitions of the carboxylate group. thaiscience.info When propionate is used as a capping agent for ZnO quantum dots, the UV-Vis spectrum is dominated by the absorption onset of the ZnO nanocrystal, which can be tuned depending on particle size. researchgate.net For the molecular compound itself, the absorptions are characteristic of the ligand, not the metal center.

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| n→π | Carboxylate (C=O) | UV (~200-220 nm) |

| π→π | Carboxylate (C=O) | UV (< 200 nm) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure (if applicable)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and the chemical (oxidation) state of the elements within a compound. mdpi.com For this compound, XPS would confirm the presence of zinc, oxygen, and carbon. The binding energy of the Zn 2p₃/₂ peak for zinc(II) compounds like ZnO is typically observed around 1022 eV. thermofisher.comijcce.ac.ir

Due to the small chemical shifts often observed for zinc in the Zn 2p region, the kinetic energy and shape of the X-ray induced Zn LMM Auger peak are also analyzed to provide a more definitive identification of the zinc chemical state. thermofisher.com The O 1s and C 1s spectra would show multiple components corresponding to the different chemical environments of these atoms in the carboxylate ligand and the metal-oxygen bond.

| Core Level | Expected Binding Energy (eV) | Information Gained |

|---|---|---|

| Zn 2p₃/₂ | ~1022.0 | Confirms presence and +2 oxidation state of zinc. |

| O 1s | ~531-533 | Identifies oxygen in the carboxylate (C=O, C-O-Zn). |

| C 1s | ~285-289 | Identifies carbon in the alkyl chain (-CH₂CH₃) and carboxylate (-COO⁻) group. |

| Zn LMM (Auger) | ~990 (Kinetic Energy) | Confirms chemical state of Zn(II). |

Electron Microscopy for Morphological and Nanoscale Characterization (if synthesized as nanomaterials)

While this compound is a molecular compound, it is frequently used as a precursor in the synthesis of zinc oxide (ZnO) nanomaterials. researchgate.netresearchgate.netnih.gov In this context, electron microscopy techniques are indispensable for characterizing the resulting nanostructures.

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of individual nanoparticles. nih.gov TEM can determine the precise size and shape of the nanoparticles and, through high-resolution imaging (HR-TEM), can reveal the crystalline lattice fringes, confirming the crystallinity and crystal structure of the material. frontiersin.org

| Technique | Information Obtained | Relevance |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Particle morphology, size distribution, surface topography, degree of agglomeration. frontiersin.org | Provides microscale and nanoscale overview of the synthesized material. |

| Transmission Electron Microscopy (TEM) | High-resolution images of individual particles, precise size and shape, crystallinity, and lattice structure. nih.gov | Provides detailed nanoscale structural and crystallographic information. |

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are critical for understanding the thermal stability, decomposition behavior, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing detailed information about its thermal decomposition. The thermal decomposition of anhydrous zinc propionate, Zn(CH₃CH₂COO)₂, occurs in a multi-step process. The decomposition typically begins at temperatures above 250°C. The process involves the breakdown of the anhydrous salt into basic zinc carbonate, followed by the decomposition of this intermediate to zinc oxide.

A representative decomposition pathway can be summarized as follows:

Initial decomposition of zinc propionate to form a basic zinc carboxylate intermediate.

Further decomposition to yield gaseous products like propionic anhydride (B1165640) and ketones.

Final decomposition of the remaining solid to form zinc oxide (ZnO).

Table 1: Representative TGA Data for the Decomposition of this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step |

|---|---|---|

| 250 - 400 | ~60% | Decomposition of propionate ligands to form intermediate species and gaseous products. |

| > 400 | Final Residue | Formation of stable Zinc Oxide (ZnO). |

Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the heat flow into or out of a sample as a function of temperature. For this compound, DSC analysis can identify the temperatures at which endothermic (heat-absorbing) or exothermic (heat-releasing) processes occur. The decomposition of zinc propionate is an endothermic process, and DSC curves would show peaks corresponding to the energy absorbed during the breakdown of the compound. These peaks would align with the mass loss steps observed in TGA.

Table 2: Representative DSC Data for this compound

| Temperature (°C) | Peak Type | Associated Process |

|---|---|---|

| ~300 - 400 | Endothermic | Decomposition of the compound. |

Note: The peak temperature and enthalpy of the transition are dependent on the heating rate and sample purity.

Advanced Diffraction Techniques (e.g., Gas-Phase Electron Diffraction)

While standard X-ray diffraction is commonly used to determine the crystal structure of solid this compound, advanced techniques like gas-phase electron diffraction could provide information on the molecular structure in the gaseous state. However, there is a lack of specific research findings in publicly accessible literature applying gas-phase electron diffraction to the study of this compound. Such an analysis would be valuable for understanding the coordination of the zinc ion and the conformation of the propionate ligands in an isolated molecule, free from intermolecular interactions present in the solid state.

Coordination Chemistry and Ligand Interaction Studies

Ligand Binding Modes and Stereochemistry of Propionyloxy Moieties

The propionate (B1217596) anion (CH₃CH₂COO⁻) is a versatile ligand capable of adopting several coordination modes. researchgate.net In the solid state, anhydrous bis(propionyloxy)zinc features propionate ligands that act as bidentate bridges between zinc centers. Specifically, crystallographic studies have identified a syn-anti bridging arrangement. iucr.org In this mode, one oxygen atom of the carboxylate group coordinates to one zinc atom, while the second oxygen atom coordinates to an adjacent zinc atom, with the zinc atoms positioned on opposite sides of the carboxylate plane. This bridging is fundamental to the formation of its polymeric structures. iucr.orgnih.gov

In the presence of other coordinating species, such as 2-aminobenzothiazol, the propionate ligand can shift its binding mode to monodentate, where only one of its oxygen atoms binds to the zinc center. asianpubs.org This flexibility is a hallmark of carboxylate ligands in coordination chemistry. researchgate.net

The key bond lengths and angles within the coordination sphere of an orthorhombic form of anhydrous this compound provide insight into its structure. The Zn-O bond lengths vary, indicating an asymmetric environment around the zinc centers. iucr.orgnih.gov

Table 1: Selected Bond Parameters for Orthorhombic Anhydrous this compound

| Parameter | Value (Å or °) |

|---|---|

| Zn-O(11) bond length | 1.961 (5) Å |

| Zn-O(21) bond length | 1.939 (6) Å |

| Zn-O(12i) bond length | 1.977 (6) Å |

| Zn-O(22ii) bond length | 1.948 (5) Å |

| O(11)-Zn-O(21) angle | 113.9 (2) ° |

| O(11)-Zn-O(12i) angle | 104.2 (2) ° |

Data sourced from Clegg et al. (1987). iucr.org

Influence of Zinc(II) Center on Ligand Conformation

The zinc(II) ion, acting as a Lewis acid, polarizes the electron density of the propionate ligand upon coordination. As a borderline hard acid, Zn(II) forms stable complexes with hard oxygen donor ligands like carboxylates. This interaction influences the vibrational frequencies of the carboxylate group, a feature often studied using infrared (IR) spectroscopy. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can help elucidate the coordination mode. researchgate.net

Coordination to the zinc center alters the geometry of the propionate ligand compared to the free carboxylate anion. In the crystal structure, the C-O bond lengths within the coordinated carboxylate group are nearly equalized (e.g., 1.256 Å and 1.248 Å for one propionate ligand), which is characteristic of a bridging coordination mode where the electron density is delocalized across the O-C-O fragment. iucr.org

Oligomerization and Polymerization Tendencies in Solution and Solid State

In the solid state, this compound exhibits a strong tendency to form coordination polymers. iucr.org X-ray diffraction studies on an orthorhombic crystalline form revealed a structure consisting of two-dimensional polymeric sheets. Within these sheets, tetrahedrally coordinated zinc atoms are linked by syn-anti propionate bridges. iucr.org The ethyl side chains of the propionate ligands protrude from both sides of these sheets, influencing the packing and interlayer interactions. iucr.org A separate monoclinic form with a similar sheet-like arrangement has also been reported. iucr.org

In solution, the behavior is more complex. The polymeric structure can be broken down by solvent molecules. nih.gov Depending on the solvent and concentration, various oligomeric species may exist in equilibrium. acs.org The formation of tetranuclear oxo-zinc clusters, specifically the [Zn₄O(O₂CR)₆] core, is a common structural motif for zinc carboxylates, especially under basic (acid-deficient) conditions. rsc.orgshepchem.com These clusters can be considered molecular models for the nodes in certain metal-organic frameworks (MOFs). pw.edu.pl

Solvent Effects on Coordination Environment

Solvents play a critical role in modulating the coordination environment of this compound. shepchem.comrsc.org Coordinating solvents, such as water, methanol (B129727), or pyridine, can compete with the propionate ligands for binding sites on the zinc atom. asianpubs.orgnih.gov This can lead to the disruption of the polymeric structure observed in the solid state. nih.gov

For example, recrystallization from ethanol (B145695) can yield the anhydrous polymeric form, while the presence of stronger coordinating solvents or additional ligands can lead to the formation of discrete molecular complexes. iucr.org In one study, reacting zinc propionate with 2-aminobenzothiazol in methanol resulted in a monomeric complex, {[Zn(CH₃CH₂COO)₂(C₇H₆N₂S)₂]·CH₃OH}, where the propionate ligands are monodentate and the polymeric structure is completely disassembled. asianpubs.orgasianpubs.org The methanol solvent molecule was also incorporated into the crystal lattice through hydrogen bonding. asianpubs.org The use of aqueous solutions in the synthesis of related coordination polymers often results in hydrated products, where water molecules directly coordinate to the zinc centers, typically leading to octahedral geometries. nih.govugr.es

Comparative Analysis with Other Zinc Carboxylates

The structural chemistry of this compound is best understood in comparison with other zinc(II) carboxylates. The length and nature of the alkyl chain of the carboxylate ligand significantly influence the resulting structure.

Zinc Acetate (B1210297) (Zn(O₂CCH₃)₂): Like the propionate, anhydrous zinc acetate can form two-dimensional sheets with syn-anti bridging ligands and tetrahedral zinc centers. However, another polymorph exists that features a three-dimensional network, also built from syn-anti bridges. iucr.org

Zinc Benzoate (Zn(O₂CPh)₂) and Crotonate (Zn(O₂CCH=CHCH₃)₂): These compounds form polymeric chains rather than sheets. Their structure is based on binuclear "paddle-wheel" units, [Zn₂(carboxylate)₄], which contain syn-syn bridging carboxylates. These units are then linked into chains by single syn-anti bridges. iucr.org

Longer-Chain Carboxylates: As the alkyl chain length increases (e.g., nonanoate, decanoate), the layered structure with bidentate bridging carboxylates and tetrahedral zinc centers is generally maintained. nih.gov The longer alkyl chains primarily affect the packing of the layers.

This comparison highlights that while tetrahedral coordination at zinc and bridging carboxylate ligands are common themes, subtle changes in the ligand, such as replacing an ethyl group with a methyl, phenyl, or longer alkyl chain, can alter the dimensionality and connectivity of the resulting coordination polymer. iucr.orgnih.gov

Table 2: Structural Motifs in Anhydrous Zinc(II) Carboxylates

| Compound | Primary Ligand Bridge Type | Dimensionality |

|---|---|---|

| Zinc Formate | syn-syn & syn-anti | 3D Network |

| Zinc Acetate | syn-anti | 2D Sheets or 3D Network |

| This compound | syn-anti | 2D Sheets |

| Zinc Crotonate | syn-syn & syn-anti | 1D Chains |

| Zinc Benzoate | syn-syn & syn-anti | 1D Chains |

Data compiled from Clegg et al. (1987) and other comparative studies. iucr.org

Catalytic Activity and Reaction Mechanisms

Lewis Acidity in Organic Transformations

The zinc ion in Bis(propionyloxy)ZINC acts as a Lewis acid, capable of accepting electron pairs from donor molecules. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The strength of this Lewis acidity can be influenced by the nature of the ligands and the reaction medium rsc.org. While cationic zinc(II) organometallics exhibit enhanced Lewis acidity, neutral complexes like this compound still possess sufficient acidity to catalyze a range of reactions rsc.organr.fr.

While specific studies detailing the use of this compound in condensation reactions are not extensively documented, the catalytic activity of other zinc compounds in these transformations provides a basis for its potential application. For instance, zinc complexes have been effectively used in Knoevenagel condensation reactions researchgate.net. The proposed mechanism involves the zinc(II) center activating a carbonyl group, thereby facilitating the deprotonation of an active methylene (B1212753) compound and subsequent condensation. Similarly, zinc-proline catalyzed aldol (B89426) reactions are believed to proceed through an enolate mechanism, where the zinc ion plays a crucial role in the formation of the key intermediate rsc.org. Given these precedents, it is plausible that this compound could catalyze such reactions by activating the carbonyl substrate.

The Lewis acidity of zinc compounds makes them suitable catalysts for various addition reactions. Although direct research on this compound in this context is limited, related zinc catalysts have shown efficacy. For example, Zn-ProPhenol complexes have been used to catalyze asymmetric inverse-electron-demand Diels-Alder reactions rsc.org. In such reactions, the zinc catalyst can activate the dienophile, lowering its LUMO energy and facilitating the cycloaddition wikipedia.org.

Zinc carboxylates, including this compound, have been investigated as catalysts for esterification and transesterification reactions, particularly in the context of biodiesel production nih.gov. The catalytic activity of simple zinc(II) salts in the solvent-free esterification of fatty acids has been demonstrated, with the effectiveness of the catalyst being dependent on the nature of the counterion udel.edu.

In these reactions, the zinc(II) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester or carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol researchgate.net. One proposed mechanism for transesterification catalyzed by zinc carboxylates involves the initial coordination of the alcohol to the zinc center, followed by a carboxylate shift and subsequent coordination to the ester group researchgate.net.

The stability of the zinc carboxylate catalyst can be a crucial factor in these processes. Studies on various zinc carboxylates have shown that their stability in the reaction medium can vary, with some transforming into other species like zinc glycerolate at elevated temperatures nih.gov.

| Catalyst | Substrate | Alcohol | Conversion (%) | Reference |

|---|---|---|---|---|

| Zinc Carboxylates | Soybean Oil | Methanol (B129727) | 88-94 | nih.gov |

| ZnO | Fatty Acids | Long-chain alcohols | High | udel.edu |

Role in Polymerization Reactions

Zinc-based catalysts are widely used in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL) nih.govresearchgate.net. While zinc acetate (B1210297) is a commonly studied catalyst in this area, the principles of its catalytic action can be extended to this compound researchgate.net.

The polymerization process is often initiated by an alcohol, and the reaction can proceed via an "activated monomer" mechanism. In this pathway, the zinc catalyst coordinates to and activates the cyclic ester monomer, making it susceptible to nucleophilic attack by the alcohol researchgate.net. Zinc catalysts have been shown to be effective for the ROP of ε-caprolactone, proceeding through a coordination-insertion mechanism that involves the cleavage of the acyl-oxygen bond of the monomer nih.gov.

| Catalyst System | Monomer | Polymer | Key Finding | Reference |

|---|---|---|---|---|

| Zn(OAc)₂·2H₂O | rac-lactide, ε-caprolactone | PLA, PCL | Effective bulk polymerization catalyst. | researchgate.net |

| Diethylzinc/gallic acid | ε-caprolactone | PCL | Successful synthesis of linear PCLs. | nih.gov |

| Chiral zinc amido-oxazolinates | rac-lactide | Isotactic PLA | High isoselectivity (Pm up to 0.91). | nih.gov |

Activation and Transformation of Small Molecules (e.g., CO₂)

The activation and utilization of carbon dioxide (CO₂) is a significant area of research, and zinc complexes have shown promise as catalysts for CO₂ transformation. The Lewis acidic zinc center can interact with the lone pairs on the oxygen atoms of CO₂, activating the molecule for subsequent reactions acs.org.

While specific studies on this compound for CO₂ activation are not prominent, other zinc-based catalysts have been successfully employed. For example, zinc complexes can catalyze the conversion of CO₂ to formate beilstein-journals.org. In some systems, the interaction between the zinc(II) ion and a non-coordinating ligand can create a "frustrated Lewis pair" (FLP) like environment, which is effective in activating CO₂ beilstein-journals.org. Furthermore, zinc catalysts have been investigated for the hydrogenation of CO₂ to light hydrocarbons, where the zinc is believed to act as both a structural and electronic promoter rsc.org.

Reaction Mechanism Elucidation through Spectroscopic and Kinetic Studies

Understanding the reaction mechanisms of catalysis by this compound requires the use of various spectroscopic and kinetic techniques. Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for studying the coordination environment of the carboxylate groups and for monitoring the interaction of the catalyst with substrates mdpi.commdpi.com. Changes in the vibrational frequencies of the carboxylate stretches can provide insights into the binding mode of the propionate (B1217596) ligands and the coordination of substrates to the zinc center mdpi.com.

Nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, can be employed to probe the local environment of the zinc and carbon atoms within the catalyst and its intermediates nih.govudel.edu. For instance, ¹³C NMR can be used to characterize zinc carboxylates and monitor their formation and transformation during a reaction udel.edu.

Kinetic studies are essential for determining the rate laws of the catalyzed reactions, which in turn provide information about the species involved in the rate-determining step. By systematically varying the concentrations of the catalyst, substrates, and any co-catalysts, a detailed picture of the reaction mechanism can be constructed researchgate.net. Although detailed kinetic studies specifically on this compound catalysis are not widely available, the methodologies applied to other zinc carboxylate systems, such as in the ring-opening polymerization of lactides, serve as a blueprint for future investigations researchgate.net.

Heterogeneous vs. Homogeneous Catalysis Paradigms

The catalytic applications of this compound, also known as zinc propionate, can be understood within the frameworks of both heterogeneous and homogeneous catalysis. The choice between these paradigms is often dictated by the specific reaction, desired product, process conditions, and the need for catalyst recovery and reuse. Zinc carboxylates, including this compound, have demonstrated utility in both states, offering distinct advantages and mechanistic pathways.

In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. This ensures excellent contact between the catalyst and the substrate, often leading to high catalytic activity and selectivity under mild reaction conditions. Simple zinc(II) salts, including those with carboxylate ligands, have been shown to be effective homogeneous catalysts for reactions such as the esterification of fatty acids. nih.gov In such systems, the zinc salt dissolves in the reaction mixture, facilitating intimate interaction with the reactants. nih.gov

Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This is a common scenario in industrial processes due to the ease of separating the catalyst from the product mixture, which allows for catalyst recycling and continuous operation. This compound can be utilized in the preparation of heterogeneous catalysts. For instance, it can be used as a zinc salt solution for ion-exchanging with a solid support, such as silica (B1680970), to create a solid catalyst. rsc.org This approach immobilizes the active zinc species on a solid surface, rendering it a heterogeneous catalyst. rsc.org

A unique approach that bridges both paradigms is the use of catalysts that are homogeneous during the reaction but can be heterogenized for recovery. For certain zinc(II) salts with basic Brønsted anions, they can be soluble in the hot reaction mixture, acting as homogeneous catalysts, and then precipitate as insoluble zinc carboxylates upon cooling, allowing for easy filtration and recycling. nih.gov This method combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. nih.gov

The catalytic mechanism can also differ between the two paradigms. In homogeneous systems, the catalytically active species is often a well-defined molecular zinc complex. In contrast, for heterogeneous catalysts, the active sites are typically located on the surface of the support material where the zinc species are anchored.

The following table summarizes key distinctions and applications of this compound in these two catalytic paradigms based on findings from related zinc compounds.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid catalyst with liquid or gas reactants) |

| Catalyst-Reactant Contact | Excellent, at a molecular level | Limited to the catalyst surface |

| Reaction Conditions | Often milder | Can require more strenuous conditions |

| Catalyst Separation | Can be challenging and costly | Generally straightforward (e.g., filtration) |

| Catalyst Reusability | Often difficult without special techniques | A primary advantage |

| Example Application | Esterification of fatty acids where the zinc salt is soluble in the reaction medium. nih.gov | Use as a precursor salt for impregnation on a solid support like silica to create a solid catalyst. rsc.org |

Research into bifunctional catalysts has also highlighted the role of zinc in heterogeneous systems. For example, zinc(II) has been incorporated into mesoporous materials and functionalized with ionic liquids to create efficient heterogeneous catalysts for reactions like CO2 cycloaddition. rsc.org While not specifically mentioning this compound, this demonstrates the versatility of zinc in creating sophisticated solid catalysts.

Ultimately, the decision to employ this compound in a homogeneous or heterogeneous catalytic system depends on a trade-off between activity, selectivity, and process engineering considerations.

Applications in Materials Science and Precursor Chemistry

Precursor for Zinc-Containing Nanomaterials Synthesis

Bis(propionyloxy)zinc is utilized as a precursor for the controlled synthesis of a variety of zinc-containing nanomaterials. The organic propionate (B1217596) ligands can be thermally removed, leaving behind zinc-based nanostructures with desired properties.

This compound has been successfully employed as a precursor in the sol-gel synthesis of zinc oxide (ZnO) nano-powders. nih.gov In this method, a precursor solution containing zinc propionate is prepared, which then undergoes hydrolysis and condensation to form a gel. Subsequent thermal treatment of this gel leads to the decomposition of the organic components and the formation of crystalline ZnO nanoparticles.

The characteristics of the resulting ZnO nanoparticles are influenced by the synthesis conditions. For instance, the addition of propionic acid during the preparation of the precursor solution can ensure a more homogeneous distribution of metal ions. nih.gov The thermal decomposition of the zinc propionate precursor to form ZnO typically occurs at temperatures around 400 °C. nih.gov The morphology and crystallite size of the ZnO nanopowders can be controlled by adjusting the parameters of the sol-gel and thermal treatment processes.

Table 1: Synthesis of ZnO Nanoparticles from this compound

| Synthesis Method | Precursor | Key Process | Resulting Material | Reference |

|---|---|---|---|---|

| Sol-Gel | This compound | Hydrolysis, condensation, and thermal treatment | Crystalline ZnO nano-powders | nih.gov |

While various zinc precursors such as zinc acetate (B1210297) and zinc chloride are commonly used for the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles through methods like hydrothermal synthesis and chemical precipitation, the use of this compound for this purpose is not extensively documented in scientific literature. researchgate.netscielo.org.mxjchps.com The synthesis of ZnS nanoparticles typically involves reacting a zinc salt with a sulfur source, and the choice of the zinc precursor can influence the properties of the resulting nanoparticles. jchps.com For instance, the solventless thermal decomposition of single-source precursors like zinc bis(diethyldithiocarbamate) has been shown to produce wurtzite phase ZnS nanoparticles. nih.govresearchgate.net

The utility of this compound extends to the synthesis of other advanced zinc-containing materials, although its role may be more as a modulating agent than a primary precursor in some cases.

Metal-Organic Frameworks (MOFs): In the synthesis of zinc-based MOFs, carboxylic acids like propionic acid can be used as modulators. researchgate.net These modulators compete with the primary organic linkers for coordination to the metal ions, which can influence the crystal growth, size, and defect formation in the MOF structure. researchgate.netnih.gov This control over the framework's characteristics is crucial for tuning the material's properties for applications in gas storage, catalysis, and sensing. nih.gov

Doped Zinc Oxide: Doping ZnO with other metal ions is a common strategy to tailor its optical, electrical, and magnetic properties. nih.govmdpi.comscirp.orgresearchgate.net While this compound can be used as the primary zinc source for creating the host ZnO lattice, other metal salts are introduced as dopant sources during the synthesis process.

Core-Shell Nanoparticles: this compound can potentially be used as a precursor for the synthesis of the shell in core-shell nanoparticles where ZnO is the shell material. rsc.orgmdpi.comresearchgate.netnih.govmdpi.com For example, a core material could be coated with a layer of zinc propionate via a sol-gel or other deposition method, followed by thermal treatment to convert the precursor layer into a ZnO shell.

Applications in Thin Film Deposition Techniques

This compound is a suitable precursor for the deposition of zinc oxide thin films, which are important materials in electronics and optoelectronics. The thermal decomposition of zinc propionate allows for the formation of ZnO films through various deposition techniques.

A study by Mereu et al. demonstrated the use of a precursor solution derived from zinc propionate for the deposition of ZnO thin films on silicon substrates. nih.gov The films were deposited by spin-coating the precursor solution, followed by thermal treatment at 400 °C. The thickness and properties of the films could be controlled by the number of deposited layers. X-ray diffraction analysis confirmed the formation of crystalline ZnO with a hexagonal wurtzite structure. nih.gov The use of such metal-organic precursors is advantageous for chemical vapor deposition (CVD) techniques as well, where the precursor's volatility and decomposition temperature are critical parameters. researchgate.netresearchgate.net

Table 2: Deposition of ZnO Thin Films using this compound Precursor

| Deposition Technique | Substrate | Precursor Treatment | Resulting Film | Reference |

|---|---|---|---|---|

| Spin-Coating | Si(111) | Thermal treatment at 400 °C | Crystalline ZnO thin film | nih.gov |

Role in Polymer Chemistry and Composite Materials

While the direct incorporation of this compound into polymer chains is not a common application, zinc-containing compounds, in general, play significant roles in polymer chemistry and the formulation of composite materials. Zinc oxide, which can be derived from zinc propionate, is widely used as a filler in polymers to enhance their mechanical, thermal, and functional properties. nih.govrsc.orgmdpi.com

In the context of biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), ZnO nanoparticles can be incorporated to create bionanocomposites with improved barrier properties and antimicrobial activity for food packaging applications. researchgate.netmdpi.com The presence of zinc compounds can also influence the vulcanization process of elastomers. scirp.org While specific studies focusing on this compound in these applications are limited, its role as a precursor to ZnO nanoparticles suggests its indirect importance in this field.

Functionalization of Surfaces and Supports

The functionalization of surfaces and supports with zinc-containing compounds can impart specific properties such as catalytic activity, antimicrobial behavior, or improved biocompatibility. While direct surface functionalization using this compound is not widely reported, it can be a precursor to zinc-based materials used for this purpose.

For instance, metal-organic frameworks like ZIF-8, which are synthesized from zinc precursors, can be grown in situ on fabric surfaces to create materials with the ability to immobilize microorganisms, which is relevant for preventing hospital-acquired infections. nih.gov The surface modification of materials like silica (B1680970) with zinc-containing functional groups can create adsorbents for the removal of specific ions from aqueous solutions. researchgate.netmdpi.com Furthermore, the surface of ZnO itself can be functionalized with various organic molecules to tailor its properties for applications in organic photovoltaics and biomedical devices. nih.govresearchgate.net Although not a direct functionalizing agent, the ability of this compound to serve as a precursor for ZnO and ZIFs highlights its indirect role in the development of functionalized surfaces.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. For zinc complexes, DFT calculations, often using functionals like B3LYP, can provide valuable insights into bond lengths, bond angles, and the distribution of electron density. While studies on various zinc carboxylates and other complexes have utilized DFT to successfully assign IR spectra and analyze electronic properties, specific published data detailing the optimized geometry or the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for bis(propionyloxy)zinc are scarce. Such a study would be necessary to generate a data table of its calculated structural parameters.

Computational Studies of Reaction Pathways and Catalytic Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms and understanding the catalytic activity of metal complexes. Zinc compounds are known to be effective catalysts in various organic reactions. Theoretical studies can map out the energy profiles of reaction pathways, identify transition states, and provide a molecular-level understanding of the catalytic cycle. While the catalytic properties of some zinc-imidazole propionate (B1217596) complexes have been investigated, specific computational studies detailing the reaction pathways or catalytic mechanisms involving this compound as a catalyst or reactant are not well-documented.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, researchers can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. This analysis has been successfully applied to a variety of zinc(II) complexes to understand their crystal packing. However, a Hirshfeld surface analysis for this compound, which would require its single-crystal X-ray diffraction data, is not available in the surveyed literature. Such an analysis would be essential for creating a quantitative breakdown of its intermolecular contacts.

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of bis(propionyloxy)zinc synthesis lies in the development of methods that are not only high-yielding but also align with the principles of green chemistry. researchgate.net Current research often focuses on optimizing reaction conditions, but forward-looking approaches will prioritize atom economy, the reduction of hazardous by-products, and the use of environmentally benign solvents. researchgate.netrsc.org

Key areas for future investigation include:

Mechanochemical Synthesis: This solvent-free or low-solvent method involves mechanical milling to induce chemical reactions. Research into the mechanochemical synthesis of zinc oxide from precursors like zinc carbonate has shown that milling time can directly influence crystallite size, suggesting that this technique could offer precise control over the physical properties of this compound. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields and purity. The successful application of flow electrolysis for the synthesis and recycling of other chemical reagents, with yields up to 86%, demonstrates a promising pathway for the continuous production of this compound. acs.org

Bio-inspired Synthesis: Mimicking biological processes that occur under mild conditions, such as room temperature and neutral pH, is a growing field. whiterose.ac.uk The development of bio-inspired routes, potentially using enzymes or biomimetic catalysts, could lead to highly efficient and sustainable methods for producing this compound. whiterose.ac.uk

Future synthetic strategies will likely be benchmarked against metrics like the E-Factor (Environmental Factor), which quantifies the amount of waste generated per unit of product, to drive the adoption of more sustainable practices. rsc.org

Exploration of Advanced Structural Characterization Techniques

A profound understanding of the structure-property relationships of this compound is critical for its application. While standard techniques provide basic characterization, future research will increasingly rely on advanced, in-situ methods to probe the compound's dynamic behavior and local coordination environment. routledge.com

Emerging characterization techniques to be explored include:

Synchrotron-Based X-ray Techniques: Techniques like Small-Angle X-ray Scattering (SAXS) can reveal information about the aggregation and microenvironment of zinc complexes in solution, which is crucial for understanding their catalytic behavior in different media. researchgate.net

Thermal Analysis: Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining the thermal stability and decomposition pathways of the complex. researchgate.netijcsrr.org For instance, TGA/DTA studies on related zinc complexes have precisely identified decomposition temperatures and the loss of coordinated water molecules, information that is essential for defining the operational limits of this compound in high-temperature applications. researchgate.netnih.gov

Advanced Microscopy: Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) can provide detailed information on the morphology, particle size, and elemental composition of the synthesized compound, which is particularly important when it is used as a precursor for materials like zinc oxide nanoparticles. nih.govmdpi.com

The table below outlines potential advanced techniques and the insights they could offer for this compound.

| Characterization Technique | Information Gained | Potential Application Area |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. researchgate.net | Fundamental understanding, catalyst design. |

| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Aggregation behavior and structure in solution or polymers. researchgate.net | Understanding catalytic mechanisms in solution, formulation of composite materials. |

| Thermogravimetric Analysis (TGA/DTA) | Thermal stability, decomposition points, and pathways. researchgate.net | Determining processing temperatures for material synthesis, catalyst stability. |

| In-situ Spectroscopy (FT-IR, Raman) | Real-time monitoring of structural changes during reactions. nih.gov | Elucidating catalytic mechanisms and reaction kinetics. |

This table is interactive. Click on the headers to explore the techniques.

Expansion of Catalytic Scope and Selectivity

Zinc-based catalysts are attractive alternatives to those based on expensive and rare metals like palladium. tib-chemicals.comunibe.ch Their Lewis acidic nature, combined with the flexible coordination geometry of the Zn(II) ion, makes them suitable for a wide range of organic transformations. mdpi.com Future research will focus on expanding the catalytic repertoire of this compound and enhancing its selectivity.

Promising catalytic applications to explore include:

Hydroboration Reactions: Bimetallic zinc complexes have shown high efficiency in the hydroboration of nitriles and carbodiimides, a crucial transformation in synthetic chemistry. nih.gov Investigating this compound for similar reactions could yield catalysts with unique activity and functional group tolerance. nih.gov

Transesterification: Zinc complexes supported by bis(imidazole) ligands are highly active and stable catalysts for transesterification, a key reaction in biofuel production and polymer chemistry. rsc.orgresearchgate.net The potential of this compound in this area, particularly under mild or solvent-free conditions, warrants investigation.

Aldol (B89426) and Henry Reactions: Water-soluble zinc-amino acid complexes, such as zinc-proline, have been successfully used as catalysts for aldol and nitroaldol (Henry) reactions in aqueous media, showcasing the potential for green chemical transformations. nih.gov this compound could be explored as a simpler, analogous catalyst for these carbon-carbon bond-forming reactions.

Polymerization: Zinc complexes are known to act as initiators or catalysts for Ring-Opening Polymerization (ROP) of cyclic esters like lactide, which is used to produce biodegradable polymers. core.ac.uk

The following table presents data on the catalytic activity of a bimetallic zinc complex in carbodiimide (B86325) hydroboration, providing a benchmark for future studies on this compound. nih.gov

| Substrate (Carbodiimide) | Product | Catalyst Loading (mol %) | Time (h) | Yield (%) |

| Diisopropylcarbodiimide | N-boryl formamidine (B1211174) derivative 2a | 5 | 12 | 95 |

| Dicyclohexylcarbodiimide | N-boryl formamidine derivative 2b | 5 | 12 | 92 |

| Di-p-tolylcarbodiimide | N-boryl formamidine derivative 2c | 5 | 12 | 88 |

| N-tert-Butyl-N'-ethylcarbodiimide | N-boryl formamidine derivative 2d | 5 | 12 | 85 |

This table is interactive and showcases the potential for high-yield transformations using zinc catalysts.

Integration into Advanced Functional Materials

The use of this compound as a precursor or building block for advanced functional materials is a rapidly emerging research direction. Its decomposition can yield zinc oxide, a versatile semiconductor, while its structure can be incorporated into larger networks like coordination polymers.

Future applications in materials science include:

Coordination Polymers and MOFs: this compound can serve as a node or linker in the synthesis of multi-dimensional coordination polymers. researchgate.net These materials have applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

Nanomaterial Synthesis: It can be used as a precursor for the controlled synthesis of zinc oxide (ZnO) nanoparticles. mdpi.com The choice of precursor influences the morphology and properties of the resulting nanoparticles, which are used in electronics, sensors, and as photocatalysts for degrading environmental pollutants. mdpi.comnih.gov

Polymer Composites: The compound can be integrated into polymer matrices to enhance their properties. For example, zinc complexes have been used as additives in aluminum composites to improve corrosion resistance. mdpi.com Similarly, it could be used in polymer films for packaging or as a component in hydrogels. acs.orggoogle.com

Multiscale Computational Modeling for Predictive Understanding

Computational modeling provides a powerful tool for understanding complex chemical systems from the molecular to the macroscopic level. plos.org Applying multiscale modeling to this compound can accelerate research by predicting its behavior and guiding experimental design. nih.gov

Future modeling efforts will likely focus on:

Catalytic Mechanism Elucidation: Using quantum mechanics (QM) and molecular dynamics (MD) simulations to model the interaction of this compound with substrates, transition states, and solvents. This can reveal the precise mechanism of catalysis and identify factors that control selectivity.

Material Property Prediction: Employing coarse-grained (CG) modeling to simulate the self-assembly of this compound into larger structures or its interaction within a polymer matrix. nih.govarxiv.org This approach can predict the morphology and functional properties of new materials, reducing the need for extensive trial-and-error experimentation. plos.org

Predicting Structural Dynamics: Simulating how the coordination environment of the zinc center changes under different conditions (e.g., temperature, solvent), which is crucial for understanding its stability and reactivity. plos.org

These computational approaches allow researchers to explore complex systems and choose the appropriate level of detail for different regions, making calculations that would otherwise be extremely challenging. plos.org

Sustainable Chemistry Initiatives and Environmental Impact (excluding safety)

Aligning the lifecycle of this compound with sustainable chemistry principles is a critical future trajectory. This involves minimizing environmental impact from synthesis to end-of-life. researchgate.net

Key initiatives will include:

Lifecycle Assessment: Conducting a comprehensive analysis of the environmental impact of producing and using this compound. This includes evaluating the energy consumption, solvent use, and waste generation across the entire process. whiterose.ac.uk

Designing for Degradation: Investigating the environmental fate and degradation pathways of this compound. As a zinc carboxylate, it is expected to have better biodegradability compared to many organometallic compounds, a feature that should be quantified and optimized. nih.gov

Replacement of Critical Metals: Championing the use of zinc, an earth-abundant and less toxic metal, as a replacement for catalysts based on precious or heavy metals like palladium, rhodium, or tin. tib-chemicals.comunibe.ch This reduces reliance on critical raw materials and mitigates the environmental impact associated with their mining and disposal. unibe.ch

Research in this area will contribute to establishing zinc-based compounds like this compound as viable, environmentally responsible components in modern chemical manufacturing and materials science. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.